Phenylserine, 3,4-dibenzyloxy-

Beschreibung

The Significance of β-Hydroxy-α-Amino Acids as Chiral Synthons in Stereoselective Synthesis

β-Hydroxy-α-amino acids represent a critically important class of bifunctional compounds that serve as versatile chiral synthons in the synthesis of a wide array of biologically active molecules and natural products. Their inherent chirality, stemming from the two stereocenters at the α- and β-positions, makes them invaluable starting materials for constructing complex molecular architectures with defined stereochemistry. The presence of both a hydroxyl and an amino group provides multiple points for chemical modification and elaboration, enabling their incorporation into diverse molecular scaffolds.

The stereoselective synthesis of β-hydroxy-α-amino acids has been a subject of intense research. rsc.orgrsc.orgresearchgate.netuq.edu.auscispace.com These efforts aim to control the relative and absolute stereochemistry of the two chiral centers, leading to the formation of specific diastereomers (e.g., threo or erythro). Various methodologies have been developed to achieve this, including aldol-type condensations, asymmetric dihydroxylation, and enzymatic transformations. researchgate.netjiangnan.edu.cn The ability to access enantiomerically pure β-hydroxy-α-amino acids is crucial for the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds where stereochemistry dictates biological function. jiangnan.edu.cn For instance, L-threo-3,4-dihydroxyphenylserine (Droxidopa) is a medication whose therapeutic effect is dependent on its specific stereochemical configuration. jiangnan.edu.cn

Contextualization of Phenylserine (B13813050), 3,4-dibenzyloxy- within the Scope of Protected Aromatic Amino Acid Research

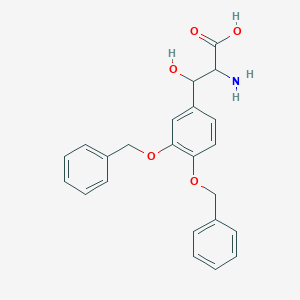

Phenylserine, 3,4-dibenzyloxy- (C₂₃H₂₃NO₅) is a derivative of phenylserine in which the hydroxyl groups at the 3 and 4 positions of the phenyl ring are protected as benzyl (B1604629) ethers. This compound serves as a key intermediate in the synthesis of various biologically active molecules, most notably L-erythro-3-(3,4-dihydroxyphenyl)serine (Droxidopa) and its analogs. google.com The dibenzyloxy protection strategy is employed to mask the reactive catechol functionality of the 3,4-dihydroxyphenyl moiety during synthetic transformations.

The synthesis of Phenylserine, 3,4-dibenzyloxy- often involves the condensation of 3,4-dibenzyloxybenzaldehyde (B16220) with glycine (B1666218) or a glycine equivalent. google.com This reaction can lead to a mixture of threo and erythro diastereomers, which may require separation. google.com The choice of the dibenzyl protecting groups is strategic; they are stable enough to withstand the reaction conditions for the formation of the phenylserine backbone and can be subsequently removed under mild hydrogenolysis conditions to unveil the free catechol.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17/h1-13,21-22,25H,14-15,24H2,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLRNTMXOXBIRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20990752 | |

| Record name | O-Benzyl-3-(benzyloxy)-beta-hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70561-66-9, 70543-77-0 | |

| Record name | NSC90323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Benzyl-3-(benzyloxy)-beta-hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Phenylserine, 3,4 Dibenzyloxy and Analogues

Chemo-Controlled Synthesis Strategies for β-Hydroxy-α-Amino Acids

Chemo-controlled synthesis offers a powerful toolkit for the construction of complex molecules with high stereoselectivity. Directed aldol (B89426) reactions and catalytic asymmetric synthesis are two prominent strategies employed for the synthesis of β-hydroxy-α-amino acids.

Directed Aldol Reactions and Asymmetric Induction in Phenylserine (B13813050) Synthesis

The aldol reaction, a cornerstone of carbon-carbon bond formation, is a key strategy for synthesizing β-hydroxy-α-amino acids. In the context of 3,4-dibenzyloxyphenylserine, this would involve the reaction of a glycine (B1666218) enolate or its equivalent with 3,4-dibenzyloxybenzaldehyde (B16220). To overcome the challenges of self-condensation and lack of stereocontrol in traditional aldol reactions, directed aldol reactions are employed. These methods involve the pre-formation of a specific enolate, allowing for a controlled reaction with the aldehyde.

Asymmetric induction is crucial for establishing the desired stereochemistry at the α- and β-carbons. This can be achieved through several approaches:

Substrate-based control: A chiral auxiliary attached to the glycine moiety can direct the approach of the aldehyde, leading to a diastereoselective aldol addition. Evans' oxazolidinones are a classic example of such auxiliaries.

Reagent-based control: Chiral reagents or catalysts can influence the stereochemical outcome of the reaction.

Stereochemical Models: The stereochemical outcome of these reactions can often be predicted using models such as Cram's rule and the Felkin-Anh model, which consider the steric and electronic effects of the substituents on the chiral center.

The general scheme for a directed aldol reaction in the synthesis of 3,4-dibenzyloxyphenylserine would involve the reaction of a chiral glycine enolate equivalent with 3,4-dibenzyloxybenzaldehyde, followed by removal of the chiral auxiliary.

Catalytic Asymmetric Synthesis Utilizing Chiral Ligands and Transition Metal Catalysis

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. In the synthesis of β-hydroxy-α-amino acids, transition metal catalysts complexed with chiral ligands can facilitate the enantioselective addition of a glycine nucleophile to an aldehyde.

Key features of this approach include:

Chiral Ligands: A wide variety of chiral ligands have been developed to induce high levels of enantioselectivity. These ligands create a chiral environment around the metal center, dictating the facial selectivity of the reaction.

Transition Metals: Metals such as copper, zinc, and scandium are commonly used to catalyze these reactions.

Mechanism: The reaction typically proceeds through the formation of a metal enolate, with the chiral ligand controlling the stereochemical outcome of the subsequent aldol addition.

While specific examples for the catalytic asymmetric synthesis of 3,4-dibenzyloxyphenylserine are not extensively documented, the principles established for other aromatic aldehydes are directly applicable. The reaction would involve a glycine derivative, 3,4-dibenzyloxybenzaldehyde, a transition metal salt, and a chiral ligand.

Biocatalytic Approaches to Phenylserine Precursors and Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer exquisite stereoselectivity and operate under mild reaction conditions, making them ideal for the synthesis of chiral compounds like β-hydroxy-α-amino acids.

Enzymatic Synthesis of β-Hydroxy-α-Amino Acids (e.g., Threonine Aldolases, Transaldolases, Serine Hydroxymethyltransferases)

Several classes of enzymes are capable of catalyzing the aldol-type condensation to form β-hydroxy-α-amino acids:

Threonine Aldolases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible aldol reaction between glycine and an aldehyde. TAs have been successfully used in the synthesis of phenylserine and its analogues. For the synthesis of 3,4-dibenzyloxyphenylserine, a threonine aldolase (B8822740) would catalyze the condensation of glycine and 3,4-dibenzyloxybenzaldehyde. The stereochemical outcome (syn or anti) is dependent on the specific enzyme used.

Transaldolases: These enzymes also catalyze the formation of β-hydroxy-α-amino acids, often with high stereoselectivity.

Serine Hydroxymethyltransferases (SHMTs): While their primary role is in one-carbon metabolism, SHMTs can also catalyze the synthesis of β-hydroxy-α-amino acids.

The enzymatic synthesis of the closely related compound, L-threo-3,4-dihydroxyphenylserine (Droxidopa), from 3,4-dihydroxybenzaldehyde (B13553) and glycine using L-threonine aldolase has been reported, demonstrating the feasibility of this approach for substituted phenylserine derivatives.

| Enzyme | Substrates | Product | Key Features |

|---|---|---|---|

| L-Threonine Aldolase | Glycine, 3,4-Dihydroxybenzaldehyde | L-threo-3,4-Dihydroxyphenylserine | High stereoselectivity for the L-threo isomer. |

| Threonine Aldolase (from Thermotoga maritima) | Glycine, Benzaldehyde (B42025) | Phenylserine | Immobilized enzyme can be used in flow synthesis. |

Enzyme Engineering and Directed Evolution for Enhanced Stereoselectivity and Substrate Scope in Phenylserine Formation

While wild-type enzymes offer significant advantages, their properties may not always be optimal for specific synthetic applications. Enzyme engineering and directed evolution are powerful techniques used to improve enzyme function.

Rational Design: Based on the three-dimensional structure of an enzyme, specific amino acid residues in the active site can be mutated to alter substrate specificity or enhance stereoselectivity.

Directed Evolution: This process mimics natural evolution in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then screening for mutants with improved properties. This approach has been successfully applied to threonine aldolases to enhance their diastereoselectivity in the synthesis of L-threo-3,4-dihydroxyphenylserine.

These techniques could be applied to develop a bespoke threonine aldolase or other suitable enzyme for the high-yield, high-stereoselectivity synthesis of 3,4-dibenzyloxyphenylserine.

Strategic Incorporation of 3,4-Dibenzyloxy Protecting Groups in Multi-Step Synthesis

The catechol moiety in 3,4-dihydroxyphenylserine is sensitive to oxidation. Therefore, protection of the hydroxyl groups is often necessary during a multi-step synthesis. Benzyl (B1604629) groups are commonly used for this purpose due to their stability under a wide range of reaction conditions and their facile removal by catalytic hydrogenation.

The key starting material for the synthesis of 3,4-dibenzyloxyphenylserine is 3,4-dibenzyloxybenzaldehyde. This can be readily prepared from the commercially available 3,4-dihydroxybenzaldehyde (protocatechualdehyde) by reaction with benzyl chloride in the presence of a base such as potassium carbonate.

Methods for Selective Introduction of Benzyl Ether Protection on Aromatic Rings

The selective protection of hydroxyl groups on an aromatic ring is a critical step in the synthesis of complex molecules like Phenylserine, 3,4-dibenzyloxy-. The benzyl (Bn) ether is a widely used protecting group for alcohols and phenols due to its stability across a broad range of chemical conditions and its relatively straightforward removal. In the context of a 3,4-dihydroxy-substituted phenyl ring, which is a catechol-like structure, selective and efficient dibenzylation is paramount.

The most common method for the formation of benzyl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups by a base to form alkoxides or phenoxides, which then act as nucleophiles in a reaction with a benzyl halide, such as benzyl bromide or benzyl chloride organic-chemistry.org. In the synthesis of precursors like 3,4-dibenzyloxy benzaldehyde from 3,4-dihydroxybenzaldehyde, this reaction is typically carried out using an alkali metal carbonate or hydroxide (B78521) in a suitable solvent google.com. The choice of base is crucial; while strong bases like sodium hydride (NaH) are effective, milder bases such as silver(I) oxide (Ag2O) or cesium carbonate (Cs2CO3) can offer greater selectivity, which is particularly important when dealing with molecules containing multiple hydroxyl groups or other sensitive functionalities organic-chemistry.orgresearchgate.net.

For substrates that are unstable under basic conditions, alternative methods have been developed. The use of benzyl trichloroacetimidate (B1259523) under acidic conditions provides an effective means of benzylation organic-chemistry.orgnih.gov. This method avoids the need for a strong base, thereby expanding the substrate scope to acid-tolerant but base-sensitive molecules.

More recently, methodologies that proceed under neutral conditions have been developed to accommodate highly sensitive substrates. Reagents such as 2-benzyloxy-1-methylpyridinium triflate (BnOPT) allow for the transfer of a benzyl group to an alcohol upon mild heating, avoiding both strongly acidic and basic environments orgsyn.orgbeilstein-journals.org. This reagent has demonstrated high chemoselectivity for the benzylation of alcohols in the presence of other functional groups like amides and carboxylic acids orgsyn.org. This level of selectivity is highly advantageous in the synthesis of complex amino acid derivatives.

| Method | Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Ether Synthesis | Benzyl halide (e.g., BnBr), Base (e.g., NaH, K2CO3, Ag2O) | Basic (pH > 10) | Cost-effective, widely used | Not suitable for base-sensitive substrates organic-chemistry.org |

| Acid-Catalyzed Imidate Method | Benzyl trichloroacetimidate, Acid catalyst (e.g., TfOH) | Acidic (pH < 4) | Suitable for base-sensitive substrates organic-chemistry.org | Not suitable for acid-sensitive substrates |

| Neutral Transfer Benzylation | 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | Neutral, mild heating | High chemoselectivity, mild conditions orgsyn.orgbeilstein-journals.org | Reagent cost and availability |

Orthogonal Deprotection Strategies Relevant to Dibenzyloxy-Substituted Phenylserine Systems

Orthogonal deprotection refers to the selective removal of one type of protecting group in a molecule without affecting other protecting groups thieme-connect.de. This strategy is fundamental in multi-step organic synthesis, particularly for complex molecules like Phenylserine, 3,4-dibenzyloxy- which contains multiple functional groups requiring protection. The core structure includes the serine moiety (an amino group and a carboxylic acid) and the two benzyl ethers on the phenyl ring. Each of these groups may be protected during synthesis, and the ability to deprotect them selectively is essential.

The most common and highly efficient method for the cleavage of benzyl ethers is catalytic hydrogenolysis nih.gov. This reaction is typically performed using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H2) google.comjk-sci.com. A key advantage of this method is its mildness and high chemoselectivity. Hydrogenolysis is orthogonal to many other common protecting groups used in amino acid chemistry. For instance, the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, both commonly used for protecting the amino group of serine, are stable under hydrogenolysis conditions. Similarly, many ester protecting groups for the carboxylic acid are also unaffected. Hydrogen transfer reagents, such as 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate, can be used as the hydrogen source in place of H2 gas, which can sometimes offer different selectivity or be more convenient for laboratory setups organic-chemistry.orgjk-sci.com.

While hydrogenolysis is a powerful tool, its use is precluded in molecules containing other functional groups that are susceptible to reduction, such as alkenes, alkynes, or some sulfur-containing groups. In such cases, alternative deprotection strategies are required. Lewis acids, for example, can cleave benzyl ethers. A combination of boron trichloride (B1173362) and dimethyl sulfide (B99878) (BCl3·SMe2) has been shown to selectively remove benzyl ethers under mild conditions, while leaving other groups like silyl (B83357) ethers and esters intact organic-chemistry.org. Strong protic acids, such as trifluoroacetic acid (TFA), can also be used for debenzylation, and selectivity has been observed in the presence of benzyl esters and carbamates like Cbz and Boc epa.gov.

Furthermore, substituted benzyl ethers can be employed to introduce additional levels of orthogonality. The p-methoxybenzyl (PMB) ether, for instance, can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under conditions that leave unsubstituted benzyl ethers untouched organic-chemistry.orgthieme-connect.de. This allows for the differential protection and sequential deprotection of multiple hydroxyl groups within the same molecule.

| Deprotection Method | Reagents & Conditions | Target Group | Stable Protecting Groups (Examples) |

|---|---|---|---|

| Catalytic Hydrogenolysis | H2, Pd/C in EtOH or THF | Benzyl (Bn) ether, Cbz | Boc, Fmoc, Esters, Silyl ethers jk-sci.com |

| Lewis Acid Cleavage | BCl3·SMe2 in CH2Cl2 | Benzyl (Bn) ether | Esters, Silyl ethers (TBDPS, TMS) organic-chemistry.org |

| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) | Benzyl (Bn) ether, Boc | Fmoc, Benzyl esters, Cbz epa.gov |

| Oxidative Cleavage | DDQ in CH2Cl2/H2O | p-Methoxybenzyl (PMB) ether | Benzyl (Bn) ether, Boc, Fmoc, Esters organic-chemistry.orgthieme-connect.de |

Stereochemical Control and Diastereoselective Pathways in Phenylserine, 3,4 Dibenzyloxy Systems

Diastereoselective Synthesis of Phenylserine (B13813050) Stereoisomers

The diastereoselective synthesis of phenylserine stereoisomers is most commonly achieved through aldol-type condensation reactions between a glycine (B1666218) enolate or its equivalent and a benzaldehyde (B42025) derivative. In the case of 3,4-dibenzyloxyphenylserine, this involves the reaction of a glycine derivative with 3,4-dibenzyloxybenzaldehyde (B16220). The reaction can theoretically produce four stereoisomers (two pairs of enantiomers), and the challenge lies in controlling the reaction to favor the formation of a single diastereomer (syn or anti).

The stereochemical outcome of the aldol (B89426) reaction is highly dependent on the geometry of the enolate (E or Z), the nature of the metal counterion, the solvent, and the reaction temperature. The Zimmerman-Traxler model is often invoked to rationalize the stereoselectivity, proposing a chair-like six-membered transition state. A (Z)-enolate typically leads to the syn diastereomer, while an (E)-enolate generally yields the anti product.

Influence of the 3,4-Dibenzyloxy Protecting Group on Diastereomeric Excess and Stereocontrol

The 3,4-dibenzyloxy protecting groups on the phenyl ring of the aldehyde play a significant role in influencing the diastereomeric excess and stereocontrol of the aldol reaction. These bulky benzyl (B1604629) groups can exert steric hindrance, which can affect the trajectory of the nucleophilic attack of the enolate on the aldehyde.

The electronic nature of the dibenzyloxy groups also comes into play. As electron-donating groups, they can increase the electron density of the aromatic ring, which may influence the reactivity of the aldehyde carbonyl group and the stability of the transition states. Research has shown that the presence of such bulky protecting groups can enhance the facial selectivity of the aldehyde, leading to higher diastereoselectivity. The precise impact, however, can be contingent on the specific reaction conditions and the nature of the glycine enolate and its associated chiral auxiliary or catalyst.

The interplay between the steric bulk and the electronic effects of the 3,4-dibenzyloxy groups can be complex. While steric hindrance might favor a particular approach of the nucleophile, electronic effects could modulate the Lewis acidity of the coordinating metal in the transition state, thereby influencing the geometry and energy of the Zimmerman-Traxler transition states.

Application of Chiral Auxiliaries and Organocatalysis in Stereoselective Transformations

To achieve high levels of enantioselectivity in addition to diastereoselectivity, chiral auxiliaries and organocatalysis are widely employed in the synthesis of phenylserine derivatives.

Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that are temporarily attached to the glycine reactant. wikipedia.org These auxiliaries create a chiral environment that directs the incoming aldehyde to one face of the enolate, thereby controlling the absolute stereochemistry of the newly formed stereocenters. Evans oxazolidinones are a prominent class of chiral auxiliaries used in aldol reactions. nih.gov When attached to a glycine derivative, they can effectively control the formation of either syn or anti aldol products with high diastereoselectivity and enantioselectivity. The bulky substituents on the oxazolidinone ring block one face of the enolate, forcing the aldehyde to approach from the less hindered side. The choice of Lewis acid used to generate the boron or titanium enolate can also influence the stereochemical outcome.

Another notable chiral auxiliary is pseudoephedrine, which can be used to direct alkylation and aldol reactions with high stereocontrol. nih.govharvard.edu Amides derived from pseudoephedrine and glycine can be deprotonated to form a chiral enolate that reacts with 3,4-dibenzyloxybenzaldehyde with high facial selectivity.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.gov Proline and its derivatives are effective organocatalysts for the direct asymmetric aldol reaction between ketones or aldehydes and various electrophiles. In the context of phenylserine synthesis, a glycine equivalent can react with 3,4-dibenzyloxybenzaldehyde in the presence of a chiral organocatalyst to afford the desired product with high enantioselectivity. The catalyst typically activates the aldehyde by forming an enamine intermediate, which then reacts with the glycine derivative. The stereochemical outcome is dictated by the chiral environment created by the catalyst in the transition state.

Mechanistic Insights into Stereocontrol During Carbon-Carbon Bond Formation in Phenylserine Scaffolds

The stereocontrol in the carbon-carbon bond-forming step of phenylserine synthesis is fundamentally governed by the energetics of the competing diastereomeric transition states. As previously mentioned, the Zimmerman-Traxler model provides a useful framework for understanding the stereochemical outcome of metal-mediated aldol reactions.

For reactions involving chiral auxiliaries, the stereocontrol arises from the steric interactions between the auxiliary, the enolate, and the incoming aldehyde within the transition state assembly. The chelation of the metal cation to the carbonyl oxygen of the acyl group and a heteroatom on the auxiliary enforces a rigid conformation, allowing for effective transmission of the chiral information.

In organocatalyzed reactions, the mechanism of stereocontrol is different. For instance, in proline-catalyzed aldol reactions, the stereochemistry is determined by the facial selectivity of the enamine attack on the aldehyde. The catalyst, by forming a transient covalent bond with one of the reactants, creates a chiral scaffold that directs the approach of the other reactant. The transition state is often stabilized by a network of hydrogen bonds, which helps to lock in a specific geometry and leads to high stereoselectivity.

Computational studies and detailed mechanistic investigations are crucial for a deeper understanding of these transition states and for the rational design of more efficient and selective catalysts and chiral auxiliaries for the synthesis of complex molecules like 3,4-dibenzyloxyphenylserine.

Mechanistic Elucidation of Reactions Involving Phenylserine, 3,4 Dibenzyloxy Precursors and Chemical Transformations

Role of Enzyme Active Sites and Cofactor Interactions in Biocatalytic Phenylserine (B13813050) Formation

Threonine aldolases have emerged as powerful biocatalysts for the asymmetric synthesis of β-hydroxy-α-amino acids, including phenylserine derivatives. nih.gov These enzymes catalyze the reversible Aldol (B89426) addition of glycine (B1666218) to an aldehyde, in this case, 3,4-dibenzyloxybenzaldehyde (B16220). The high stereoselectivity of these enzymatic reactions is a direct result of the precisely organized active site and the crucial role of the pyridoxal-5'-phosphate (PLP) cofactor. nih.govnih.gov

The active site of L-threonine aldolase (B8822740) (LTA) is located at the interface of two subunits and contains several highly conserved residues essential for catalysis. nih.gov The PLP cofactor is covalently bound to a conserved lysine residue via a Schiff base, forming an internal aldimine. frontiersin.org The catalytic cycle begins with the displacement of the lysine by the amino group of glycine, forming an external aldimine. This is followed by deprotonation at the α-carbon of glycine to generate a nucleophilic enamine intermediate, which is stabilized by the electron-withdrawing pyridinium ring of the PLP cofactor. libretexts.org

This glycine-PLP enamine then attacks the carbonyl carbon of the aldehyde substrate. The stereochemical outcome of this addition is tightly controlled by the specific interactions between the substrates and the amino acid residues within the active site. Mutagenesis studies have identified several key residues that influence the enzyme's activity and stereoselectivity. nih.gov For instance, mutations of conserved histidine residues, while not lethal to the enzyme, can impact the release of the PLP cofactor and alter the catalytic efficiency. nih.gov Engineering the active site by mutating specific residues can lead to variants with improved conversions and diastereoselectivities for the synthesis of L-β-phenylserine. nih.govconsensus.app

The binding of the aldehyde in a specific orientation within the active site is crucial for determining the stereochemistry at the β-carbon. This orientation is governed by a network of hydrogen bonds and steric interactions with the surrounding amino acid residues. After the C-C bond formation, the resulting product-PLP Schiff base is hydrolyzed to release the β-hydroxy-α-amino acid and regenerate the internal aldimine with the catalytic lysine, completing the catalytic cycle.

| Residue/Cofactor | Role in Catalysis | Reference |

|---|---|---|

| Pyridoxal-5'-phosphate (PLP) | Forms Schiff base with glycine, stabilizes carbanionic intermediate. | nih.govfrontiersin.org |

| Conserved Lysine | Forms internal aldimine with PLP. | nih.gov |

| Conserved Histidine | Influences PLP binding and catalytic activity. | nih.gov |

| Engineered Residues | Can improve conversion and diastereoselectivity. | nih.govconsensus.app |

Transition State Analysis in Stereoselective Chemical Syntheses of Dibenzyloxyphenylserine

The stereoselective synthesis of Phenylserine, 3,4-dibenzyloxy- relies on controlling the formation of two new stereocenters during the Aldol addition. The Zimmerman-Traxler model provides a powerful framework for analyzing the transition states of these reactions and predicting the diastereochemical outcome. harvard.eduresearchgate.netyoutube.comlibretexts.org This model postulates a six-membered, chair-like transition state where the metal cation of the enolate coordinates to both the enolate oxygen and the aldehyde oxygen. harvard.eduresearchgate.net

The relative energies of the possible chair transition states determine the major diastereomer formed. The substituents on both the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric 1,3-diaxial interactions. harvard.edu The geometry of the enolate is a critical factor; (Z)-enolates generally lead to the formation of syn-aldol products, while (E)-enolates typically yield anti-aldol products. harvard.edu

For the synthesis of Dibenzyloxyphenylserine, the reaction of a glycine enolate with 3,4-dibenzyloxybenzaldehyde would proceed through one of these chair-like transition states. The large 3,4-dibenzyloxyphenyl group of the aldehyde will strongly favor an equatorial position in the transition state to avoid severe steric clashes. The stereochemical outcome will then be primarily determined by the geometry of the glycine enolate and the nature of its substituents.

The choice of metal counterion and reaction conditions can significantly influence the geometry of the enolate and the tightness of the transition state. Boron enolates, for example, are known to form highly organized and compact Zimmerman-Traxler transition states due to the short B-O bond lengths, leading to high levels of diastereoselectivity. libretexts.org

In cases where chiral auxiliaries are used, the facial selectivity of the reaction is also controlled. The chiral auxiliary directs the approach of the aldehyde to one of the two faces of the enolate, leading to the preferential formation of one enantiomer. The auxiliary achieves this by sterically blocking one face of the enolate within the transition state assembly.

| Enolate Geometry | Aldehyde Substituent Position | Predicted Product Stereochemistry | Reference |

|---|---|---|---|

| (Z)-enolate | Equatorial | syn | harvard.edu |

| (E)-enolate | Equatorial | anti | harvard.edu |

Kinetics and Thermodynamics of Protecting Group Installation and Removal, Specifically for Benzyl (B1604629) Ethers

The installation and removal of the benzyl ether protecting groups are critical steps in the synthesis of 3,4-dihydroxyphenylserine. The kinetics and thermodynamics of these reactions are influenced by several factors, including the choice of reagents, solvent, and temperature.

Installation of Benzyl Ethers:

The benzyl protecting groups are typically installed via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com In this case, the diphenolic precursor, 3,4-dihydroxybenzaldehyde (B13553), is deprotonated with a base to form a phenoxide, which then acts as a nucleophile and attacks benzyl bromide or a related benzyl halide.

The kinetics of the Williamson ether synthesis are generally second-order, being first-order in both the phenoxide and the benzyl halide. researchgate.net The rate of the reaction is highly dependent on the solvent, with polar aprotic solvents like DMF or DMSO favoring the SN2 pathway and accelerating the reaction. The choice of base is also crucial; a base that is strong enough to deprotonate the phenol but does not promote side reactions is preferred. The thermodynamics of this reaction are generally favorable, driven by the formation of a stable ether linkage and a salt byproduct.

Removal of Benzyl Ethers:

The removal of benzyl ethers is most commonly achieved by palladium-catalyzed hydrogenolysis. ambeed.comsigmaaldrich.com This reaction involves the cleavage of the C-O bond of the ether by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). nih.gov

The kinetics of hydrogenolysis can be complex and are influenced by the catalyst activity, hydrogen pressure, temperature, and substrate concentration. researchgate.net The reaction is often performed under mild conditions to avoid the reduction of other functional groups. The efficiency of the catalyst can vary significantly depending on its physical properties, such as particle size and the oxidation state of the palladium. nih.gov The thermodynamics of hydrogenolysis are generally favorable, leading to the formation of the deprotected phenol and toluene as a byproduct. ambeed.com The reaction is essentially irreversible under the typical reaction conditions.

Alternative methods for benzyl ether cleavage include the use of strong acids or oxidizing agents, but these methods are often less chemoselective than hydrogenolysis. organic-chemistry.orgnih.gov

| Reaction | Typical Conditions | Kinetic Factors | Thermodynamic Considerations |

|---|---|---|---|

| O-Benzylation (Williamson Ether Synthesis) | Base (e.g., K₂CO₃, NaH), Benzyl Halide, Polar Aprotic Solvent (e.g., DMF) | Second-order kinetics, solvent polarity, base strength. | Favorable, driven by stable ether bond formation. |

| O-Debenzylation (Hydrogenolysis) | H₂, Pd/C catalyst, Solvent (e.g., EtOH, EtOAc) | Catalyst activity, H₂ pressure, temperature, substrate accessibility. | Highly favorable and generally irreversible. |

Conformational Landscape and Molecular Dynamics of Phenylserine, 3,4 Dibenzyloxy and Its Derivatives

Computational Methodologies for Conformational Analysis (e.g., Molecular Mechanics, Quantum Chemical Calculations)

Computational chemistry provides powerful tools for exploring the vast conformational space of molecules, offering insights into the relative energies of different structures and the barriers to their interconversion. nih.gov These methods are essential for predicting the likely conformations of complex molecules like Phenylserine (B13813050), 3,4-dibenzyloxy- before undertaking synthetic or experimental studies.

Molecular Mechanics (MM): Molecular mechanics is a computational method that uses classical physics to model the energetics of molecules. nih.gov It treats atoms as balls and bonds as springs, employing a set of parameters known as a force field to calculate the potential energy of a given conformation. MM methods are computationally efficient, making them suitable for scanning the large conformational space of flexible molecules and for running molecular dynamics (MD) simulations to study how the molecule moves over time. acs.org For a substituted amino acid, MM can be used to explore the rotation around key dihedral angles (φ, ψ, χ1, χ2) and identify low-energy conformers.

Quantum Chemical Calculations: Quantum mechanics (QM) calculations offer a more accurate description of molecular energetics by solving the Schrödinger equation. nih.gov These methods explicitly model the electronic structure of the molecule, providing detailed information about bonding and electronic properties. Common QM methods include:

Density Functional Theory (DFT): DFT is a popular QM method that calculates the electronic energy based on the electron density, offering a good balance between accuracy and computational cost. nih.gov It is widely used to optimize molecular geometries and calculate the relative energies of different conformers. etsu.edu

Ab initio Methods: Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are based on first principles without empirical parameters. nih.govnih.gov While computationally more demanding than DFT, they can provide higher accuracy, which is crucial for resolving small energy differences between conformers.

These quantum chemical methods are invaluable for refining the low-energy structures initially identified by molecular mechanics and for calculating properties that depend on electronic distribution. nih.gov

Table 1: Comparison of Computational Methodologies

| Methodology | Principle | Primary Application for Conformational Analysis | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Molecular Mechanics (MM) | Classical mechanics (balls and springs model) | Rapidly exploring large conformational spaces; Molecular Dynamics simulations. | High computational speed. | Accuracy is dependent on the quality of the force field parameters. |

| Density Functional Theory (DFT) | Quantum mechanics based on electron density. | Accurate geometry optimization and energy calculation of specific conformers. | Good balance of accuracy and computational cost. | Can be computationally intensive for very large systems. |

| Ab initio (e.g., MP2) | Quantum mechanics from first principles. | High-accuracy energy calculations for refining key conformers. | High accuracy, not reliant on empirical data. | Very high computational cost, limiting its use to smaller molecules or specific calculations. |

Impact of 3,4-Dibenzyloxy Substitution on Backbone and Side Chain Conformations

The introduction of two large benzyloxy groups at the 3- and 4-positions of the phenyl ring dramatically alters the conformational preferences of the phenylserine scaffold. These bulky substituents exert significant steric hindrance, which restricts the rotational freedom of both the side chain and, to a lesser extent, the polypeptide backbone.

The primary impact is on the dihedral angles of the side chain, particularly χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The sheer size of the benzyloxy groups creates a "steric wall" that limits the rotation of the phenyl ring around the Cβ-Cγ bond (χ2). Unlike unsubstituted phenylalanine, where the phenyl ring can rotate more freely, the 3,4-dibenzyloxy derivative will have a much higher energy barrier for this rotation. nih.govnih.gov This steric clash forces the side chain to adopt specific orientations to minimize van der Waals repulsion between the benzyloxy groups and the amino acid backbone.

This side-chain restriction, in turn, influences the backbone dihedral angles (φ and ψ). The preferred χ1 and χ2 angles will favor certain backbone conformations that can better accommodate the sterically demanding side chain. For instance, conformations that orient the bulky side chain away from the preceding and succeeding residues in a peptide chain would be energetically favored. Computational studies on molecules with similarly bulky groups have shown that such substitutions can significantly alter the potential energy surface, leading to a redistribution of the population of stable conformers. rsc.orgresearchgate.net

Analysis of Preferred Conformational States and Steric Interactions

The dominant interactions governing the preferred conformations of Phenylserine, 3,4-dibenzyloxy- are steric repulsions. The molecule will preferentially populate conformational states that maximize the distance between the bulky benzyloxy groups, the phenyl ring, and the atoms of the amino acid backbone (the carboxyl and amino groups).

Energy calculations would likely reveal a small number of low-energy minima on the potential energy surface corresponding to specific combinations of χ1 and χ2 angles. For the χ1 angle, the staggered conformations (gauche+, gauche-, and anti) are typically favored. However, the presence of the bulky phenyl group means that one or two of these rotamers may be strongly disfavored due to severe steric clashes. For example, a conformation that places the large 3,4-dibenzyloxyphenyl group in proximity to the backbone carbonyl or amine group would be high in energy.

The preferred state will be a delicate balance, avoiding clashes between the ortho-hydrogen of the phenyl ring and the backbone, as well as minimizing interactions involving the large, flexible benzyloxy groups themselves. These benzyloxy groups add further degrees of freedom, but their own conformational preferences will be constrained by the need to avoid intramolecular collisions. The result is a molecule with significantly reduced conformational flexibility compared to simpler amino acids like phenylalanine or even tyrosine.

Table 2: Predicted Dihedral Angle Preferences

| Dihedral Angle | Typical Range for Phenylalanine | Predicted Preferred Range for Phenylserine, 3,4-dibenzyloxy- | Reason for Difference |

|---|---|---|---|

| χ1 (N-Cα-Cβ-Cγ) | -60°, 180°, +60° | Likely restricted to one or two of the three staggered rotamers (e.g., -60° or 180°). | Steric hindrance from the bulky 3,4-dibenzyloxyphenyl group clashing with the backbone. |

| χ2 (Cα-Cβ-Cγ-Cδ1) | ~90° ± 30° | Highly restricted to a narrow range around 90°. | Severe steric clashes caused by the benzyloxy groups prevent free rotation of the phenyl ring. |

Experimental Techniques for Conformational Probing (e.g., NMR Spectroscopy, X-ray Crystallography)

While computational methods provide theoretical models, experimental techniques are essential for validating these predictions and determining the actual three-dimensional structure of the molecule in solution or in the solid state.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying molecular conformation and dynamics in solution. Several NMR parameters are sensitive to molecular geometry:

Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. Measuring NOE intensities provides distance restraints that can be used to define the three-dimensional structure and identify the preferred rotamers.

Scalar Coupling Constants (J-couplings): The magnitude of the three-bond coupling constant (³J) between two protons is related to the dihedral angle between them, as described by the Karplus equation. acs.org Measuring ³J values for protons along the backbone and side chain can provide quantitative information about the preferred torsion angles. chemrxiv.org

Chemical Shifts: The chemical shift of a proton is sensitive to its local electronic environment, which is determined by the molecular conformation. wisc.edulibretexts.org Deviations from expected chemical shifts can indicate the presence of specific conformational features or intramolecular interactions. chemistrysteps.com

X-ray Crystallography: X-ray crystallography is the definitive method for determining the precise atomic structure of a molecule in its solid, crystalline state. nih.gov The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms can be determined with high precision. mdpi.com

This method yields a static picture of the molecule in its lowest-energy conformation within the crystal lattice. nih.gov It provides unambiguous data on bond lengths, bond angles, and torsion angles, offering a direct view of the preferred conformational state and how the molecule packs with its neighbors. This information is invaluable for benchmarking and validating the results of computational energy calculations.

Table 3: Comparison of Experimental Techniques

| Technique | Physical State | Information Obtained | Strengths | Limitations |

|---|---|---|---|---|

| NMR Spectroscopy | Solution | Time-averaged conformation, molecular dynamics, internuclear distances, dihedral angles. | Provides information about the structure and dynamics in a biologically relevant (solution) state. | Structure is an average over all conformations present; interpretation can be complex. |

| X-ray Crystallography | Solid (Crystal) | Precise, static 3D atomic coordinates, bond lengths, and angles. | Provides an unambiguous, high-resolution structure. | Requires a suitable single crystal; the observed conformation may be influenced by crystal packing forces. |

Chemical Reactivity and Functional Group Transformations of Phenylserine, 3,4 Dibenzyloxy

Selective Chemical Modifications of the Dibenzyloxy-Protected Aromatic Ring

The 3,4-dibenzyloxy substituents on the phenyl ring are ortho-, para-directing and activating for electrophilic aromatic substitution reactions. However, the bulky nature of the benzyloxy groups can sterically hinder reactions at the ortho positions (2 and 5). Consequently, electrophilic substitution is most likely to occur at the less hindered 6-position.

Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation could potentially be performed on the aromatic ring. The choice of reagents and reaction conditions must be carefully considered to avoid cleavage of the benzyl (B1604629) ether linkages, which can be sensitive to strong acids and Lewis acids often used in these transformations. Milder electrophilic reagents and carefully controlled conditions would be necessary to achieve selective modification of the aromatic ring while preserving the protecting groups.

Reactions Involving the β-Hydroxyl Group of the Phenylserine (B13813050) Core

The secondary hydroxyl group on the β-carbon of the phenylserine backbone is a key site for further functionalization. This hydroxyl group can undergo a range of reactions, including acylation, alkylation, and oxidation, provided the amino and carboxyl groups are suitably protected.

Acylation and Alkylation: The β-hydroxyl group can be acylated to form esters using acid chlorides or anhydrides in the presence of a base. Alkylation to form ethers is also possible, for example, using an alkyl halide under basic conditions.

Mitsunobu Reaction: A particularly useful transformation for the β-hydroxyl group is the Mitsunobu reaction. This reaction allows for the conversion of the alcohol to a variety of other functional groups with inversion of stereochemistry. By reacting the N- and C-terminally protected 3,4-dibenzyloxyphenylserine with a suitable nucleophile in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), the hydroxyl group can be displaced. This provides a powerful tool for introducing diverse functionalities and for stereochemical control at the β-carbon.

Table 2: Potential Reactions of the β-Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Functional Group | Stereochemical Outcome |

| Acylation | Acid chloride/anhydride, Base | Ester | Retention |

| Alkylation | Alkyl halide, Base | Ether | Retention |

| Mitsunobu Reaction | Nucleophile, PPh₃, DEAD/DIAD | Varies (e.g., ester, azide) | Inversion |

Applications of Phenylserine, 3,4 Dibenzyloxy As a Versatile Chiral Building Block in Advanced Organic Synthesis

Incorporation into Complex Peptide Architectures via Solid-Phase and Solution-Phase Methodologies

The integration of non-proteinogenic amino acids into peptide sequences is a critical strategy for developing novel therapeutic agents and biochemical probes. Phenylserine (B13813050), 3,4-dibenzyloxy- offers a unique scaffold for this purpose, compatible with both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). nih.govrsc.orgnih.gov

Fmoc/tBu Strategy: The dibenzyloxy-protected serine derivative is well-suited for the widely used Fmoc/tBu strategy. biosynth.comgoogle.com The benzyl (B1604629) ethers on the catechol side chain are stable to the mild basic conditions (typically 20% piperidine (B6355638) in DMF) used for the repeated removal of the temporary Fmoc group from the N-terminus. sigmaaldrich.comnih.gov They are also resistant to the moderate acidolysis (e.g., trifluoroacetic acid) used for the final cleavage of the peptide from most resins and removal of acid-labile side-chain protecting groups like tert-butyl (tBu). nih.govresearchgate.net

Boc/Bzl Strategy: In the traditional Boc/Bzl approach, the N-α-Boc group is removed with moderate acid (e.g., TFA), while the final cleavage from the resin and removal of benzyl-based side-chain protecting groups requires a very strong acid, such as hydrogen fluoride (B91410) (HF). biosynth.comresearchgate.net The benzyl ethers of Phenylserine, 3,4-dibenzyloxy- are compatible with this strategy, as they are stable to the repetitive TFA treatment and are cleaved simultaneously with other benzyl-type groups during the final HF step.

In Solution-Phase Peptide Synthesis , which remains valuable for large-scale production and the synthesis of complex peptide fragments, Phenylserine, 3,4-dibenzyloxy- is similarly employed with its α-amino and carboxylic acid functionalities appropriately protected. libretexts.orgthermofisher.com The benzyl ethers provide robust protection for the catechol moiety during coupling reactions, which often utilize activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU. thermofisher.comnih.gov The final deprotection of the benzyl groups is typically achieved via catalytic hydrogenolysis (H₂/Pd-C), a method that is orthogonal to many other protecting groups used in solution-phase synthesis. libretexts.org

The incorporation of this amino acid provides access to peptides containing the 3,4-dihydroxyphenylserine residue, a structure of interest for mimicking post-translationally modified proteins or for introducing metal-chelating and redox-active sites into peptide backbones.

| Synthesis Method | N-α Protection | Side-Chain Protection (Catechol) | Deprotection of N-α | Final Cleavage/Side-Chain Deprotection |

| SPPS (Fmoc) | Fmoc | Benzyl (Bn) | 20% Piperidine/DMF | TFA cocktail; Hydrogenolysis (for Bn only) |

| SPPS (Boc) | Boc | Benzyl (Bn) | TFA/DCM | HF; TFMSA |

| Solution-Phase | Boc, Z (Cbz) | Benzyl (Bn) | Acid (Boc); Hydrogenolysis (Z) | Hydrogenolysis (for Bn, Z) |

Precursor for the Total Synthesis of Natural Products and Complex Bioactive Molecular Frameworks

The stereochemically defined structure of Phenylserine, 3,4-dibenzyloxy- makes it an attractive starting material or intermediate in the total synthesis of natural products and other complex bioactive molecules. rsc.org Its utility stems from the dense arrangement of functional groups: a chiral amino alcohol moiety and a protected catechol ring.

The chiral β-amino alcohol fragment is a common motif in a wide array of natural products, including alkaloids, polyketides, and non-ribosomal peptides. By using Phenylserine, 3,4-dibenzyloxy- as a precursor, chemists can introduce this stereocenter early in a synthetic sequence, avoiding the need for asymmetric induction or chiral resolution at a later stage. The amino and hydroxyl groups serve as handles for further elaboration, such as ring formation or chain extension.

Furthermore, the 3,4-dibenzyloxy-phenyl side chain provides a masked catechol unit. Catechols are present in numerous natural products with diverse biological activities, including flavonoids, alkaloids, and siderophores. The benzyl protecting groups are relatively stable, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the catechol precursor. sciopen.com At a late stage in the synthesis, these benzyl groups can be removed, typically by catalytic hydrogenolysis, to unmask the dihydroxy-phenyl functionality, which is often crucial for the biological activity of the target molecule. nih.gov This strategy has been applied in the synthesis of various complex molecules where a protected dopamine (B1211576) or DOPA-like fragment is required. researchgate.net

Design and Synthesis of Conformationally Constrained Peptidomimetics and Amino Acid Analogues

Constraining the conformational flexibility of peptides is a key strategy in drug design to enhance binding affinity, selectivity, and metabolic stability. chapman.edu Phenylserine, 3,4-dibenzyloxy- serves as a versatile scaffold for creating such conformationally restricted structures and novel amino acid analogues. nih.govmdpi.com

One approach involves utilizing the β-hydroxyl and α-amino groups as points for cyclization. For example, intramolecular reactions can be designed to form cyclic peptide structures or lactones, thereby restricting the rotational freedom of the peptide backbone and the amino acid side chain. mdpi.com These constrained systems are invaluable for probing the bioactive conformation of a peptide ligand when bound to its receptor. nih.gov

Moreover, the serine backbone can be chemically modified to generate a variety of amino acid analogues. The hydroxyl group can be converted to other functionalities, such as an azide (B81097) for click chemistry, a halogen for cross-coupling reactions, or an ether to introduce new side chains. The α,β-carbon bond can be dehydrated to form a dehydroamino acid, a useful precursor for asymmetric additions or for incorporation into peptides to induce specific secondary structures like turns. mdpi.com The decarboxylative 1,3-dipolar cycloaddition of α-amino acids is another powerful method for generating novel heterocyclic scaffolds from this precursor. beilstein-journals.org These transformations expand the available chemical space for creating peptidomimetics with tailored structural and functional properties.

| Modification Strategy | Target Structure | Rationale |

| Backbone Cyclization | Macrocyclic Peptides | Restrict conformational freedom, enhance stability |

| Side Chain-Backbone Cyclization | Bicyclic Amino Acids | Induce specific turns and secondary structures |

| Dehydration | α,β-Dehydroamino Acids | Precursors for asymmetric synthesis, structural probes |

| Hydroxyl Group Modification | Novel Amino Acid Analogues | Introduce new functionalities (e.g., for bioconjugation) |

Derivatization and Analog Development from Phenylserine, 3,4 Dibenzyloxy Scaffolds

Synthesis of Novel Phenylserine (B13813050) Derivatives with Modified Aromatic Moieties

Modification of the aromatic moiety of Phenylserine, 3,4-dibenzyloxy- allows for the fine-tuning of its electronic and steric properties. Synthetic strategies often involve the deprotection of the benzyl (B1604629) groups followed by re-protection with different substituents or the use of starting materials with alternative substitution patterns on the phenyl ring. These modifications can lead to derivatives with altered biological activities or physical properties.

Research in this area focuses on creating a library of compounds for structure-activity relationship (SAR) studies. For instance, replacing the benzyloxy groups with other ether or ester functionalities can impact the compound's lipophilicity and metabolic stability. The synthesis of phenothiazine-based structures, while not directly from phenylserine, exemplifies the broader interest in creating novel aromatic donor-acceptor conjugated polymers, a principle that can be applied to modify phenylserine's aromatic ring. researchgate.net

Table 1: Examples of Phenylserine Derivatives with Modified Aromatic Moieties

| Derivative Name | Modification Description | Potential Application |

| Phenylserine, 3,4-diacetoxy- | Replacement of dibenzyloxy groups with diacetoxy groups. | Prodrug development |

| Phenylserine, 3-benzyloxy-4-methoxy- | Differential protection of the catechol hydroxyls. | Intermediate for selective derivatization |

| Phenylserine, 3,4-bis(p-methoxybenzyl)-oxy- | Introduction of electron-donating groups on the benzyl protectors. | Modulation of electronic properties |

Development of Halogenated and Heterocyclic Phenylserine Analogues

The synthesis of these analogues often starts with a halogenated or heterocyclic aldehyde, which is then used in a condensation reaction to build the serine side chain. For example, a fluorinated benzaldehyde (B42025) can be reacted with glycine (B1666218) derivatives to yield the corresponding fluorinated phenylserine.

Table 2: Examples of Halogenated and Heterocyclic Phenylserine Analogues

| Analogue Name | Structural Feature | Rationale for Synthesis |

| 2-Fluoro-phenylserine, 3,4-dibenzyloxy- | Fluorine atom at the 2-position of the phenyl ring. | Increased metabolic stability and altered binding. |

| 6-Chloro-phenylserine, 3,4-dibenzyloxy- | Chlorine atom at the 6-position of the phenyl ring. | Steric and electronic modification. |

| Thienylserine | Phenyl ring replaced by a thiophene (B33073) ring. | Exploration of bioisosteric replacements. |

| Pyridylserine | Phenyl ring replaced by a pyridine (B92270) ring. | Introduction of a basic nitrogen for new interactions. |

Exploration of Chalcogen-Containing Phenylserine Analogues (e.g., Selenocysteine (B57510) Derivatives)

Replacing the oxygen atoms of the hydroxyl groups or the sulfur in cysteine with heavier chalcogens like selenium (Se) and tellurium (Te) has emerged as a strategy to create novel amino acid analogues with unique properties. nih.govmdpi.com In the context of phenylserine, this could involve synthesizing selenocysteine or tellurocysteine derivatives where the side chain incorporates these heavier chalcogens. nih.gov

These chalcogen analogues can exhibit different redox potentials and reactivity compared to their oxygen- or sulfur-containing counterparts. mdpi.com For instance, selenocysteine is a naturally occurring proteinogenic amino acid, and its incorporation into peptides and proteins can influence their structure and function. nih.gov The synthesis of selenium-containing analogues of phenylserine could lead to compounds with enhanced antioxidant properties or other novel biological activities. mdpi.comnih.gov Research has shown that replacing oxygen with heavier chalcogens can lead to more efficient scavenging of reactive oxygen species (ROS). mdpi.com

Table 3: Examples of Potential Chalcogen-Containing Phenylserine Analogues

| Analogue Name | Chalcogen Feature | Scientific Interest |

| Seleno-phenylserine | Hydroxyl group of serine replaced by a selenol (SeH) group. | Enhanced antioxidant activity, redox modulation. mdpi.com |

| Telluro-phenylserine | Hydroxyl group of serine replaced by a tellurol (TeH) group. | Exploration of novel chemical space, unique reactivity. mdpi.com |

| Phenylselenocysteine | A selenium-containing analogue of phenylalanine. | Bioisosteric replacement for SAR studies. nih.gov |

Preparation of Chiral Auxiliaries and Ligands Derived from Phenylserine, 3,4-dibenzyloxy-

The inherent chirality of phenylserine, which possesses two stereocenters, makes it an attractive starting material for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. The Phenylserine, 3,4-dibenzyloxy- scaffold can be transformed into various chiral molecules that can control the stereochemical outcome of chemical reactions.

For example, the amino and hydroxyl groups can be used to coordinate to metal centers, creating chiral catalysts for reactions such as asymmetric alkylations, reductions, and cycloadditions. The bulky dibenzyloxy-substituted phenyl group provides a defined steric environment that can effectively induce enantioselectivity. The development of chiral ligands from readily available chiral sources is a significant area of research in organic synthesis. researchgate.net While not directly derived from phenylserine, the synthesis of chiral 3,4-dehydroprolines and chiral 3,4-epoxybutyric acid highlights the broader chemical interest in creating valuable chiral building blocks from accessible starting materials. google.comgoogle.com

Table 4: Potential Chiral Auxiliaries and Ligands from Phenylserine, 3,4-dibenzyloxy-

| Auxiliary/Ligand Type | Structural Moiety | Application in Asymmetric Synthesis |

| Chiral Oxazoline (B21484) Ligand | Formation of an oxazoline ring from the amino alcohol functionality. | Asymmetric allylic alkylations, hydrosilylations. |

| Chiral Diamine Ligand | Conversion of the hydroxyl group to an amino group. | Asymmetric transfer hydrogenation of ketones. |

| Chiral Phosphine (B1218219) Ligand | Functionalization of the amino or hydroxyl group with a phosphine moiety. | Asymmetric hydrogenation of olefins. |

Future Research Directions and Emerging Paradigms in Dibenzyloxyphenylserine Chemistry

Sustainable and Green Chemistry Approaches for its Synthesis

The chemical industry's increasing focus on sustainability is driving a shift towards greener synthetic processes for complex molecules like Phenylserine (B13813050), 3,4-dibenzyloxy-. rsc.org Traditional synthetic routes often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents, contributing to significant environmental impact. rsc.org Future research will prioritize the development of eco-friendly alternatives that align with the principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and auxiliaries. google.com

Key areas of development include:

Alternative Solvents and Reaction Media: Research is moving away from conventional chlorinated solvents like dichloroethane, which has been used in phenylserine synthesis, towards greener alternatives. mdpi.com This includes the investigation of bio-based solvents, supercritical fluids, and deep eutectic solvents. nih.gov Water, as a solvent, is highly desirable for green synthesis, and methods that can accommodate the hydrophobicity of the starting materials, such as the use of phase-transfer catalysts, will be crucial. mdpi.com

Energy-Efficient Synthesis: Techniques like microwave-assisted and ultrasound-assisted synthesis are being explored to reduce energy consumption and reaction times. rsc.orggoogle.com These methods can often lead to higher yields and cleaner reaction profiles compared to conventional heating. google.com

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. rsc.org This includes the development of more efficient and recyclable catalysts for the key reaction steps in the synthesis of Phenylserine, 3,4-dibenzyloxy-, such as the aldol (B89426) addition of glycine (B1666218) to 3,4-dibenzyloxybenzaldehyde (B16220). Heterogeneous catalysts, in particular, offer advantages in terms of separation and reuse.

| Green Chemistry Principle | Application in Phenylserine, 3,4-dibenzyloxy- Synthesis | Potential Impact |

| Waste Prevention | One-pot synthesis, minimizing protection/deprotection steps. | Reduced material usage and waste generation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Increased efficiency and less by-product formation. |

| Safer Solvents & Auxiliaries | Replacement of hazardous solvents (e.g., toluene, dichloroethane) with benign alternatives (e.g., water, bio-solvents). mdpi.com | Reduced environmental pollution and improved worker safety. |

| Energy Efficiency | Use of microwave or ultrasound irradiation to accelerate reactions at lower bulk temperatures. rsc.org | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Exploring bio-based sources for starting materials. | Reduced reliance on petrochemicals. |

| Catalysis | Employing recyclable heterogeneous or homogeneous catalysts instead of stoichiometric reagents. | Improved reaction efficiency and simplified purification. |

Expanding the Scope of Biocatalytic Derivatization and Biotransformations

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis and derivatization of complex molecules. rsc.org The use of enzymes can provide exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. royalsocietypublishing.org For Phenylserine, 3,4-dibenzyloxy-, future research in biocatalysis will focus on leveraging enzymes to create novel analogs and to improve the efficiency and selectivity of its synthesis.

Promising enzymatic approaches include:

Threonine Aldolases: These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible aldol addition of glycine to an aldehyde. rsc.org Threonine aldolases are particularly attractive for the synthesis of β-hydroxy-α-amino acids like phenylserine. royalsocietypublishing.orgrsc.org Future work will involve engineering these enzymes to efficiently accept the bulky 3,4-dibenzyloxybenzaldehyde as a substrate and to control the stereochemistry of the product, yielding specific diastereomers (threo or erythro) of Phenylserine, 3,4-dibenzyloxy-.

Ammonia (B1221849) Lyases: Enzymes such as Phenylalanine Ammonia Lyases (PALs) and Tyrosine Ammonia Lyases (TALs) catalyze the reversible elimination of ammonia from amino acids to form α,β-unsaturated carboxylic acids. wikipedia.orgnih.gov The reverse reaction, the addition of ammonia to a substituted cinnamic acid, is a promising atom-economical route for synthesizing novel amino acids. wikipedia.orgnih.gov This could be applied to a 3,4-dibenzyloxy-cinnamic acid precursor to synthesize Phenylserine, 3,4-dibenzyloxy- or related structures.

Other Enzymatic Transformations: Other classes of enzymes, such as transaminases, hydrolases, and oxidoreductases, could be used to perform selective modifications on the Phenylserine, 3,4-dibenzyloxy- scaffold. For example, hydrolases could be used for selective deprotection, while oxidoreductases could introduce new functional groups.

| Enzyme Class | Potential Application for Phenylserine, 3,4-dibenzyloxy- | Key Research Challenge |

| Threonine Aldolases | Stereoselective synthesis from glycine and 3,4-dibenzyloxybenzaldehyde. rsc.org | Overcoming substrate inhibition and engineering enzymes to accept bulky, protected aldehydes. |

| Phenylalanine/Tyrosine Ammonia Lyases (PAL/TAL) | Amination of a 3,4-dibenzyloxy-cinnamic acid precursor. wikipedia.orgmdpi.com | Addressing the unfavorable equilibrium of the synthetic reaction and expanding substrate scope. nih.gov |

| Transaminases | Asymmetric synthesis from a corresponding β-hydroxy-α-keto acid. | Identifying suitable amine donors and engineering enzymes for high stereoselectivity with the target substrate. |

| Hydrolases (e.g., Lipases, Proteases) | Selective removal of one or both benzyl (B1604629) protecting groups under mild conditions. | Achieving regioselectivity in deprotection. |

Advanced Computational Modeling for Predictive Synthesis and Conformational Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. semanticscholar.org For Phenylserine, 3,4-dibenzyloxy-, these methods can provide profound insights into its structure, reactivity, and interactions, thereby guiding the design of more efficient synthetic routes and novel applications.

Future computational research will likely focus on several key areas:

Quantum Mechanics (QM) for Reactivity and Stereoselectivity: QM methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and transition states. nih.gov This allows for the prediction of reaction outcomes, including stereoselectivity, under various conditions. For the synthesis of Phenylserine, 3,4-dibenzyloxy-, QM calculations can help in selecting the optimal catalyst and reaction conditions to favor the desired diastereomer.

Molecular Dynamics (MD) for Conformational Analysis: The two benzyl protecting groups significantly influence the conformational flexibility of the phenylserine side chain. MD simulations can be employed to explore the conformational landscape of the molecule in different environments (e.g., various solvents, or within an enzyme active site). google.commdpi.com Understanding the preferred conformations is crucial for designing complementary enzyme active sites or for predicting how the molecule will self-assemble.

In Silico Enzyme Design: A major frontier is the computational design of novel enzymes (de novo design) or the re-engineering of existing ones to perform specific reactions. nih.govsemanticscholar.org By defining a desired reaction, such as the stereoselective synthesis of Phenylserine, 3,4-dibenzyloxy-, computational algorithms can search for suitable protein scaffolds and design mutations to create an active site that stabilizes the reaction's transition state. semanticscholar.org This approach could lead to highly efficient and selective biocatalysts tailored for this specific substrate.

| Computational Method | Application to Phenylserine, 3,4-dibenzyloxy- | Expected Outcome |

| Quantum Mechanics (QM) | Modeling transition states of synthetic reactions (e.g., aldol addition); calculating relative energies of different stereoisomers. nih.govwur.nl | Prediction of reaction feasibility, optimal catalysts, and diastereomeric ratios. |

| Molecular Dynamics (MD) | Simulating the conformational behavior of the molecule in solution or in a binding pocket. google.comresearchgate.net | Understanding the influence of the bulky protecting groups on molecular shape and flexibility. |

| Docking and QM/MM | Modeling the binding of the substrate (3,4-dibenzyloxybenzaldehyde) or product in an enzyme's active site. | Identifying key amino acid residues for catalysis and guiding site-directed mutagenesis for improved enzyme performance. |

| De Novo Enzyme Design | Designing a novel biocatalyst specifically for the synthesis of Phenylserine, 3,4-dibenzyloxy-. semanticscholar.org | Creation of highly efficient and selective enzymes for industrial application. |

Integration of Phenylserine, 3,4-dibenzyloxy- in the Construction of Supramolecular Architectures and Functional Materials

The unique structural features of Phenylserine, 3,4-dibenzyloxy-, including its chirality, hydrogen-bonding capabilities (amino and carboxyl groups), and the potential for π-π stacking (phenyl and benzyl groups), make it an attractive building block for supramolecular chemistry and materials science. mdpi.comresearchgate.net Future research will explore its use in creating ordered, self-assembling systems with novel functions.

Emerging applications in this area include:

Supramolecular Hydrogels: Low-molecular-weight gelators based on modified amino acids can self-assemble in water to form extensive networks of nanofibers, resulting in hydrogels. semanticscholar.orgnih.govnih.gov The bulky, hydrophobic benzyl groups of Phenylserine, 3,4-dibenzyloxy- could drive self-assembly through hydrophobic interactions and π-π stacking, while the amino acid backbone provides hydrogen bonding sites. These hydrogels could find applications in drug delivery and tissue engineering. nih.govnih.gov

Chiral Materials: The inherent chirality of the phenylserine core can be used to impart chirality to supramolecular polymers and materials. This is of interest for applications in chiral separations, asymmetric catalysis, and chiroptical devices.

Functionalizable Scaffolds: The benzyl protecting groups can be selectively removed to reveal reactive hydroxyl groups on the phenyl ring. In a supramolecular assembly, this would allow for post-assembly modification, enabling the covalent attachment of other functional molecules, such as drugs, imaging agents, or catalytic moieties, onto the surface of the assembled nanostructures.

| Material Type | Role of Phenylserine, 3,4-dibenzyloxy- | Potential Application |

| Supramolecular Hydrogels | Acts as a low-molecular-weight gelator, self-assembling via hydrogen bonding, hydrophobic interactions, and π-π stacking. semanticscholar.orgnih.gov | Injectable drug delivery systems, scaffolds for 3D cell culture. mdpi.comnih.gov |

| Self-Assembling Peptides | Incorporated as a modified amino acid to control the morphology and properties of peptide nanostructures. mdpi.com | Bio-inspired materials for tissue engineering and regenerative medicine. |

| Chiral Polymers | Serves as a chiral monomer for the synthesis of polymers with helical or other chiral structures. | Chiral recognition, asymmetric catalysis, and optics. |

| Functional Surfaces | Assembled into a monolayer on a surface, with subsequent deprotection to create a functionalized interface. | Biosensors, biocompatible coatings. |

Q & A

Q. What enzymatic methods are available for synthesizing 3,4-dibenzyloxyphenylserine, and how do reaction conditions influence yield?

The thermostable serine hydroxymethyltransferase (SHMT) ITBSHMT_1 from Pseudoxanthomonas taiwanensis AL17 catalyzes phenylserine synthesis via aldol condensation. Optimal activity occurs at 80°C and pH 7.5 , with β-mercaptoethanol (30 mM) enhancing specific activity by ~5-fold . For methodological rigor:

- Use Ni-NTA affinity chromatography for enzyme purification.

- Monitor activity spectrophotometrically (e.g., benzaldehyde formation at 290 nm for cleavage reactions).

- Validate synthesis efficiency via HPLC or GC-MS.

Q. How can researchers address discrepancies in tetrahydrofolate (THF) dependency for β-hydroxy amino acid synthesis?

THF is critical for serine synthesis but not for phenylserine or threonine in ITBSHMT_1-catalyzed reactions. To resolve contradictions:

- Conduct parallel assays ± THF (e.g., Table 4 shows THF-independent phenylserine synthesis).

- Use in silico docking to analyze substrate-binding pockets for THF interactions .

Q. What safety protocols are recommended for handling 3,4-dibenzyloxyphenylserine intermediates?

While toxicological data are limited, standard precautions include:

- Immediate eye flushing with water (15 minutes) for exposure .

- Use of fume hoods and PPE during synthesis to avoid inhalation/skin contact.

Advanced Research Questions

Q. How can protein engineering improve diastereoselectivity in phenylserine synthesis?

Directed evolution of L-threonine aldolases (LTAs) enables stereochemical control. For example:

Q. What structural features confer thermal stability to SHMTs used in phenylserine synthesis?

ITBSHMT_1 retains activity at 80°C due to:

- Five additional residues (VSRQG) near the PLP-binding site, stabilizing interactions .

- Increased hydrogen bonds/salt bridges compared to mesophilic SHMTs (e.g., E. coli 1dfo) . Validate via:

- Homology modeling (SWISS-MODEL) and MD simulations.

- Thermofluor assays to measure melting temperatures.

Q. How do transition metal ions impact enzymatic activity, and how can this be mitigated?

Cu²+ (3 mM) reduces ITBSHMT_1 activity by >90% by binding PLP-cofactor residues. Mitigation strategies:

- Pre-treat reaction buffers with EDTA (1 mM) to chelate contaminants.

- Use β-mercaptoethanol to reduce metal-induced oxidative damage .

Q. What computational tools can predict optimal biocatalysts for phenylserine derivatives?

- PISTACHIO/REAXYS databases identify one-step synthesis routes .

- AutoDock Vina screens enzyme-substrate binding affinities for non-natural aldehydes (e.g., benzyloxyacetaldehyde) .

Data-Driven Methodological Insights

-

Table 4 (Adapted from ):

Condition Serine Activity (U/mg) Phenylserine Activity (U/mg) +β-mercaptoethanol 15.2 ± 1.3 5.8 ± 0.4 -β-mercaptoethanol 1.0 ± 0.2 1.2 ± 0.1 +THF 15.2 ± 1.3 5.8 ± 0.4 (no effect) -

Key Parameters for ITBSHMT_1:

- Vmax: 242 U/mg; Km: 23.26 mM; kcat/Km: 8 (mM·s)<sup>−1</sup> .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten